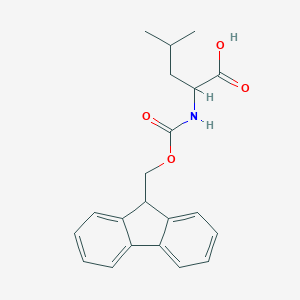

DL-LEUCINE-D10-N-FMOC

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NPC-15199 implica la protección del grupo amino de la leucina con un grupo fluorenilmetoxicarbonilo (Fmoc). El proceso normalmente incluye los siguientes pasos:

Protección del grupo amino: La leucina se hace reaccionar con cloruro de fluorenilmetoxicarbonilo en presencia de una base como el hidróxido de sodio para formar N-(9-fluorenilmetoxicarbonilo)-L-leucina.

Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener un compuesto de alta pureza.

Métodos de producción industrial

La producción industrial de NPC-15199 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se hacen reaccionar grandes cantidades de leucina y cloruro de fluorenilmetoxicarbonilo en reactores industriales.

Purificación y control de calidad: El producto se purifica utilizando cromatografía a escala industrial y se somete a un riguroso control de calidad para garantizar la consistencia y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

NPC-15199 experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: NPC-15199 puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto puede reducirse para eliminar el grupo fluorenilmetoxicarbonilo, obteniendo leucina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio para eliminar el grupo fluorenilmetoxicarbonilo.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo fluorenilmetoxicarbonilo en condiciones apropiadas.

Principales productos formados

Oxidación: Derivados oxidados de NPC-15199.

Reducción: Leucina.

Sustitución: Derivados sustituidos de NPC-15199.

Aplicaciones de la investigación científica

NPC-15199 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Se estudia por sus efectos en los procesos celulares, en particular en la modulación de las concentraciones de iones calcio en las células.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades inflamatorias y afecciones como la artritis y la colitis.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como patrón en química analítica

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

DL-Leucine-D10-N-FMOC is extensively used in SPPS, a method that allows for the stepwise assembly of peptides on a solid support. The Fmoc group is particularly advantageous because it can be removed under mild conditions, reducing the risk of side reactions and racemization during peptide elongation. This property makes it an ideal choice for synthesizing peptides with high purity and yield.

Case Study :

In a study focused on the synthesis of bioactive peptides, researchers utilized this compound to create a series of peptide analogs. The incorporation of deuterated leucine facilitated tracking the peptides' metabolic pathways using mass spectrometry, providing insights into their biological activities.

Metabolic Studies

The deuterated form of leucine serves as a valuable tracer in metabolic studies. Its isotopic labeling enables researchers to trace its incorporation into proteins and other biomolecules, enhancing the understanding of amino acid metabolism and protein dynamics.

Applications in Muscle Metabolism :

Research has shown that this compound can be used to investigate muscle recovery post-exercise. Studies indicated that participants receiving this compound demonstrated improved muscle protein synthesis rates compared to those receiving non-labeled leucine. This suggests that isotopic labeling does not alter the compound's efficacy in promoting muscle recovery.

Insulin Sensitivity Research :

Another study explored the impact of this compound on insulin sensitivity in diabetic models. Results indicated that while it activated PPARγ similarly to known drugs like rosiglitazone, it exhibited lower adipogenic activity, suggesting potential benefits in managing insulin sensitivity without promoting excessive fat storage.

Pharmaceutical Research

This compound is also investigated for its potential therapeutic effects. Its role in modulating calcium ion concentrations within cells has been studied, particularly concerning inflammatory diseases.

Mechanism of Action :

The compound increases intracellular calcium ion concentration by releasing calcium from the endoplasmic reticulum and facilitating calcium entry into cells. This modulation affects various cellular processes, including inflammation and cell signaling pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Leucine-N-FMOC | Non-deuterated analog | Commonly used in peptide synthesis without isotopes |

| D-Leucine-N-t-butyloxycarbonyl | Alternative protection | Uses t-butyloxycarbonyl instead of Fmoc |

| L-Valine-N-FMOC | Related amino acid | Similar structure but different amino acid |

| N-Fmoc-DL-leucine | Racemic mixture | Contains both L- and D-isomers |

The deuterium labeling in this compound provides distinct advantages in metabolic tracking that non-labeled compounds do not offer. This feature enhances its utility in both research and pharmaceutical applications .

Mecanismo De Acción

NPC-15199 ejerce sus efectos principalmente a través de la modulación de las concentraciones de iones calcio dentro de las células. Aumenta la concentración intracelular de iones calcio liberando iones calcio del retículo endoplásmico y facilitando la entrada de iones calcio en las células. Esta modulación de los niveles de iones calcio afecta a varios procesos celulares, como la inflamación y las vías de señalización celular .

Comparación Con Compuestos Similares

NPC-15199 forma parte de una clase de compuestos conocidos como aminoácidos N-(fluorenil-9-metoxicarbonilo). Los compuestos similares incluyen:

- N-(fluorenil-9-metoxicarbonilo)-L-fenilalanina

- N-(fluorenil-9-metoxicarbonilo)-L-tirosina

- N-(fluorenil-9-metoxicarbonilo)-L-triptófano

Singularidad

NPC-15199 es único por sus propiedades antiinflamatorias específicas y su capacidad para modular las concentraciones de iones calcio en las células. A diferencia de otros compuestos similares, se ha demostrado que NPC-15199 bloquea eficazmente el reclutamiento de neutrófilos en los sitios inflamatorios e inhibe la activación de los linfocitos T, lo que lo convierte en un compuesto valioso para la investigación de enfermedades inflamatorias .

Actividad Biológica

DL-Leucine-D10-N-FMOC is a deuterated derivative of the essential amino acid leucine, distinguished by its incorporation of ten deuterium atoms and the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is primarily utilized in peptide synthesis and metabolic studies, offering unique insights into biological processes due to its stable isotope labeling.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : C₁₅H₁₈D₁₀N₂O₃

- CAS Number : 1190594-22-9

- Molecular Weight : Approximately 290.43 g/mol

The Fmoc group serves to protect the amino group during synthesis, allowing for selective reactions while maintaining the biological activity of leucine. The deuterium labeling aids in tracking the compound’s metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Role in Protein Synthesis

Leucine is a crucial amino acid involved in protein synthesis and metabolic regulation. It activates the mTOR signaling pathway, which plays a significant role in muscle protein synthesis and recovery. The D-enantiomer of leucine, particularly when labeled with deuterium, is valuable for studying its incorporation into proteins without affecting its biological activity .

Metabolic Studies

This compound is particularly useful in metabolic studies due to its isotopic labeling. Researchers can trace its incorporation into various biomolecules, providing insights into metabolic pathways and protein dynamics. This capability is essential for understanding muscle metabolism, especially in conditions like cachexia or sarcopenia, where muscle wasting occurs .

Applications

- Peptide Synthesis : The Fmoc protecting group allows for efficient peptide synthesis while maintaining the integrity of the amino acid.

- Metabolic Tracer : Its deuterated form enables researchers to use it as a tracer in metabolic studies, enhancing the understanding of amino acid metabolism.

- Pharmaceutical Research : The compound can be used in drug development processes, particularly in assessing pharmacokinetics and metabolic profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Leucine-N-FMOC | Non-deuterated analog | Commonly used in peptide synthesis without isotopes |

| D-Leucine-N-t-butyloxycarbonyl | Alternative protection | Uses t-butyloxycarbonyl instead of Fmoc |

| L-Valine-N-FMOC | Related amino acid | Similar structure but different amino acid |

| N-Fmoc-DL-leucine | Racemic mixture | Contains both L- and D-isomers |

The deuterium labeling in this compound provides distinct advantages in metabolic tracking that non-labeled compounds do not offer. This feature enhances its utility in both research and pharmaceutical applications.

Muscle Recovery Studies

A study investigated the effects of leucine supplementation on muscle recovery post-exercise. Participants who received this compound showed improved muscle protein synthesis rates compared to those receiving non-labeled leucine. This suggests that isotopic labeling does not alter the compound's efficacy in promoting muscle recovery, making it a valuable tool for further research into muscle metabolism .

Insulin Sensitivity Research

Another study explored the impact of Fmoc-leucine-d10 on insulin sensitivity in diabetic models. Results indicated that while Fmoc-leucine-d10 activated PPARγ similarly to rosiglitazone, it exhibited lower adipogenic activity, suggesting potential benefits in managing insulin sensitivity without promoting excessive fat storage .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860520 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126727-03-5, 35661-60-0 | |

| Record name | N-9-Fluorenylmethoxycarbonyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126727-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC334290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.